3-(4-Toluidino)-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Toluidino)-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium is a heterocyclic compound that features a unique structure combining a pyrrolo and thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Toluidino)-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-toluidine with a suitable thiazole precursor in the presence of a cyclizing agent. The reaction conditions often require elevated temperatures and the use of solvents such as acetic acid or ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Toluidino)-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-(4-Toluidino)-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors
Mechanism of Action
The mechanism of action of 3-(4-Toluidino)-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Pyrrolo Derivatives: Compounds such as pyrrolopyrimidines and pyrroloquinolines have structural similarities and are studied for their pharmacological properties
Uniqueness
3-(4-Toluidino)-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium stands out due to its unique combination of the pyrrolo and thiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its reactivity and potential for diverse applications, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C13H15N2S+ |
---|---|
Molecular Weight |
231.34 g/mol |
IUPAC Name |
N-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-c][1,3]thiazol-4-ium-3-amine |
InChI |
InChI=1S/C13H14N2S/c1-10-4-6-11(7-5-10)14-13-15-8-2-3-12(15)9-16-13/h4-7,9H,2-3,8H2,1H3/p+1 |
InChI Key |
KVIHKJDUHMRPJC-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=[N+]3CCCC3=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.